Trichloro(3,3,3-trifluoropropyl)silane

Catalog No.
S598415
CAS No.
592-09-6
M.F
C3H4Cl3F3Si
M. Wt
231.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(3,3,3-trifluoropropyl)silane

CAS Number

592-09-6

Product Name

Trichloro(3,3,3-trifluoropropyl)silane

IUPAC Name

trichloro(3,3,3-trifluoropropyl)silane

Molecular Formula

C3H4Cl3F3Si

Molecular Weight

231.5 g/mol

InChI

InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2

InChI Key

WEUBQNJHVBMUMD-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)C(F)(F)F

Synonyms

3,3,3-TFPTClSi, 3,3,3-trifluoropropyltrichlorosilane

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(F)(F)F

Precursor for Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS):

Trichloro(3,3,3-trifluoropropyl)silane serves as a vital precursor in the synthesis of Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) []. F-POSS are a class of nanosized cage-like molecules with unique properties, including high thermal stability, low surface energy, and excellent water repellency. These properties make them valuable materials in various scientific research applications, such as:

  • Development of advanced coatings: F-POSS can be incorporated into coatings to enhance their scratch resistance, water repellency, and thermal stability []. This has potential applications in various fields, including electronics, automotive, and aerospace industries.
  • Preparation of functional materials: The unique properties of F-POSS allow them to be used as building blocks for the development of novel functional materials with specific functionalities, such as flame retardancy, self-healing properties, and improved electrical conductivity [].
  • Biomedical research: F-POSS are being explored for their potential applications in drug delivery and bioimaging due to their biocompatibility and ability to encapsulate therapeutic agents [].

The synthesis of F-POSS from Trichloro(3,3,3-trifluoropropyl)silane typically involves a base-catalyzed condensation reaction. This process allows for the controlled formation of F-POSS with desired sizes and functionalities, making it a valuable tool for researchers studying the potential applications of these nanomaterials.

Precursor for 3,3,3-Trifluoropropyltrimethoxysilane:

Trichloro(3,3,3-trifluoropropyl)silane can also be used as a precursor for the synthesis of 3,3,3-Trifluoropropyltrimethoxysilane through an alcoholysis reaction with methanol []. This compound finds applications in various fields, including:

  • Surface modification: 3,3,3-Trifluoropropyltrimethoxysilane can be used to modify the surface properties of various materials, such as glass, polymers, and ceramics, by introducing a fluorinated group. This can enhance the material's water repellency, stain resistance, and chemical stability.
  • Adhesion promotion: The compound can act as an adhesion promoter between dissimilar materials, such as polymers and metals, by improving the interfacial bonding strength.
  • Organic synthesis: 3,3,3-Trifluoropropyltrimethoxysilane is used as a building block in various organic syntheses due to the presence of the trifluoropropyl group, which can impart unique properties to the final product.

Trichloro(3,3,3-trifluoropropyl)silane is a colorless to light yellow liquid with the molecular formula C3H4Cl3F3SiC_3H_4Cl_3F_3Si and a molecular weight of 231.5 g/mol. It is characterized by the presence of chlorine, fluorine, and silicon functional groups, which contribute to its unique chemical properties. This compound is highly reactive, particularly with water, and is classified as moisture-sensitive, making it important to handle it under anhydrous conditions .

  • Hydrolysis: It reacts rapidly with water to produce hydrochloric acid and silanol derivatives. This reaction can be exothermic and should be handled with care.
  • Alcoholysis: The compound can react with alcohols to form alkoxysilanes. For instance, when reacted with methanol, it yields 3,3,3-trifluoropropyltrimethoxysilane .
  • Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups such as amines or thiols .

Trichloro(3,3,3-trifluoropropyl)silane can be synthesized through several methods:

  • From Trifluoropropene: One common method involves the chlorination of trifluoropropene in the presence of a suitable catalyst under controlled conditions to yield trichloro(3,3,3-trifluoropropyl)silane .
  • Base-Catalyzed Condensation: Another method includes base-catalyzed condensation reactions that facilitate the formation of fluorinated siloxanes from appropriate precursors .

Trichloro(3,3,3-trifluoropropyl)silane has several applications:

  • Silanizing Agent: It is used as a silanizing agent in various chemical processes to modify surfaces and enhance properties such as hydrophobicity.
  • Precursor for Fluorosilicones: This compound serves as a precursor for the production of fluorinated polyhedral oligomeric silsesquioxanes (F-POSS) and other fluorinated silicone materials .
  • Coating

Interaction studies involving trichloro(3,3,3-trifluoropropyl)silane focus primarily on its reactivity with various functional groups. Research indicates that it can interact with alcohols, amines, and acids leading to the formation of various silane derivatives. These interactions are significant in applications such as surface modifications and the development of new materials .

Trichloro(3,3,3-trifluoropropyl)silane shares similarities with several other silanes but exhibits unique properties due to its trifluoropropyl group. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
TrichlorosilaneSiCl4SiCl_4Simple silane without fluorine
TrimethylsilaneC3H12SiC_3H_{12}SiNon-reactive compared to trichloro compound
TrichloroethylsilaneC2H5Cl3SiC_2H_5Cl_3SiSimilar reactivity but less fluorinated
3-(Trichlorosilyl)-1-propanolC4H9Cl3OSiC_4H_9Cl_3OSiContains hydroxyl group enhancing solubility

Trichloro(3,3,3-trifluoropropyl)silane stands out due to its trifluoromethyl group which imparts unique hydrophobic characteristics and thermal stability not found in other silanes. Its ability to react with moisture makes it particularly useful in specialized applications requiring water-resistant coatings or materials.

Of Trichloro(3,3,3-trifluoropropyl)silane

ParameterValue
Molecular FormulaC₃H₄Cl₃F₃Si
Molecular Weight (g/mol)231.50
CAS Registry Number592-09-6
IUPAC NameTrichloro(3,3,3-trifluoropropyl)silane
InChIInChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2
SMILESFC(F)(F)CCSi(Cl)Cl

The physical properties of Trichloro(3,3,3-trifluoropropyl)silane provide further insight into its structural characteristics [6]. At standard conditions (20°C), it exists as a colorless to light yellow liquid with a boiling point of 114°C [7]. The compound has a density of 1.419 g/mL at 25°C and a refractive index (n²⁰ᴅ) of 1.386, properties that reflect its molecular structure and intermolecular forces [8].

Table 2.1.1: Physical Properties of Trichloro(3,3,3-trifluoropropyl)silane

PropertyValue
Physical State (20°C)Colorless to Light yellow liquid
Boiling Point (°C)114
Density (g/mL at 25°C)1.419
Refractive Index (n²⁰ᴅ)1.386
Flash Point (°C)15

Computational modeling provides detailed insights into the bond parameters of Trichloro(3,3,3-trifluoropropyl)silane [11]. The silicon-chlorine (Si-Cl) bonds have an average length of approximately 2.038 Å, which is consistent with typical Si-Cl bond lengths in organosilicon compounds [12]. The silicon-carbon (Si-C) bond connecting the silicon atom to the propyl chain measures approximately 1.848 Å, reflecting the characteristic length of silicon-carbon single bonds [13].

Table 2.1.2: Bond Lengths in Trichloro(3,3,3-trifluoropropyl)silane (Computational Model)

Bond TypeMean Length (Å)Minimum (Å)Maximum (Å)
Si-Cl2.0382.0372.038
Si-C1.8481.8481.848
C-C (Si-CH₂-CH₂)1.5351.5351.535
C-C (CH₂-CF₃)1.5141.5141.514
C-F1.3491.3491.349

The bond angles in Trichloro(3,3,3-trifluoropropyl)silane further elucidate its three-dimensional structure . The chlorine-silicon-chlorine (Cl-Si-Cl) angles average approximately 107.1°, while the chlorine-silicon-carbon (Cl-Si-C) angles average about 111.7° [15]. These values are close to the ideal tetrahedral angle of 109.5°, indicating that the silicon atom adopts a slightly distorted tetrahedral geometry, which is typical for silicon compounds with four substituents [16] [17].

Table 2.1.3: Bond Angles in Trichloro(3,3,3-trifluoropropyl)silane (Computational Model)

Angle TypeMean (degrees)Minimum (degrees)Maximum (degrees)
Cl-Si-Cl107.101107.010107.147
Cl-Si-C111.748111.710111.825
Si-C-C116.154116.154116.154
C-C-C111.753111.753111.753
C-C-F110.883110.680110.985

Stereochemical Features and Bonding Arrangements

The stereochemical features of Trichloro(3,3,3-trifluoropropyl)silane are primarily determined by the tetrahedral geometry around the silicon atom [17]. Silicon, like carbon, typically forms four bonds arranged in a tetrahedral fashion, with bond angles close to 109.5° [18]. In this compound, the silicon atom is bonded to three chlorine atoms and one carbon atom of the trifluoropropyl group, creating a slightly distorted tetrahedral arrangement [19].

The silicon-centered tetrahedron in Trichloro(3,3,3-trifluoropropyl)silane exhibits minor deviations from ideal tetrahedral geometry due to the different electronic and steric properties of the chlorine atoms and the trifluoropropyl group [20]. The Cl-Si-Cl bond angles (averaging 107.1°) are slightly smaller than the ideal tetrahedral angle, while the Cl-Si-C angles (averaging 111.7°) are slightly larger [21]. This distortion can be attributed to the different electronic properties of the chlorine atoms and the carbon chain, as well as potential repulsive interactions between the substituents [22].

The bonding in Trichloro(3,3,3-trifluoropropyl)silane involves both sigma (σ) bonds and potential hyperconjugative interactions [17]. The silicon atom forms four sigma bonds: three Si-Cl bonds and one Si-C bond [23]. The Si-Cl bonds are polarized due to the electronegativity difference between silicon (1.8) and chlorine (3.0), making the silicon atom partially positive and the chlorine atoms partially negative. This polarization contributes to the reactivity of the Si-Cl bonds, particularly their susceptibility to nucleophilic attack.

Table 2.2: Stereochemical Features and Bonding Arrangements in Trichloro(3,3,3-trifluoropropyl)silane

FeatureDescription
Silicon GeometryTetrahedral with Cl₃Si moiety
Carbon Chain ConformationExtended zigzag (anti conformation)
CF₃ Group OrientationRotational freedom around C-C bonds
ChiralityNon-chiral (no stereogenic centers)

The carbon chain in Trichloro(3,3,3-trifluoropropyl)silane adopts an extended zigzag conformation, which is the most energetically favorable arrangement for a propyl group. This conformation minimizes steric repulsions between the hydrogen atoms and allows for optimal spacing between the silicon and trifluoromethyl moieties. The trifluoromethyl group (CF₃) at the end of the propyl chain introduces additional stereochemical considerations due to the presence of three fluorine atoms [24]. The C-F bonds in the CF₃ group are arranged in a trigonal pyramidal geometry, with the fluorine atoms pointing away from each other to minimize electronic repulsions [25].

Despite its complex structure, Trichloro(3,3,3-trifluoropropyl)silane does not exhibit optical isomerism as it lacks stereogenic centers [26]. The silicon atom, although bonded to four different groups in principle, has three identical chlorine substituents, making it a non-stereogenic center [27]. Similarly, none of the carbon atoms in the trifluoropropyl chain qualify as stereogenic centers, as they either have two identical hydrogen atoms (the methylene carbons) or three identical fluorine atoms (the trifluoromethyl carbon) [28].

Conformational Analysis and Isomeric Distribution

Conformational analysis of Trichloro(3,3,3-trifluoropropyl)silane reveals important insights into its three-dimensional structure and dynamic behavior [29]. The molecule exhibits conformational flexibility primarily around the carbon-carbon single bonds in the propyl chain, allowing for rotation and the adoption of different spatial arrangements [30]. This conformational mobility influences the compound's physical properties and reactivity patterns.

The propyl chain in Trichloro(3,3,3-trifluoropropyl)silane can adopt various conformations through rotation around the C-C single bonds. The most energetically favorable conformation is the anti (or trans) arrangement, where the silicon atom and the trifluoromethyl group are positioned as far apart as possible, minimizing steric and electronic repulsions. This extended zigzag conformation is characterized by dihedral angles close to 180° along the Si-C-C-C backbone, as confirmed by computational modeling.

Table 2.3: Conformational Analysis of Trichloro(3,3,3-trifluoropropyl)silane

Conformational FeatureDescription
Si-C-C-C BackboneAnti conformation (dihedral angle ~180°)
CF₃ Group RotationThree-fold rotational symmetry around C-CF₃ bond
Propyl Chain FlexibilityModerate flexibility with energy barriers for rotation
Preferred ConformationExtended zigzag with staggered arrangement of substituents

The dihedral angles in Trichloro(3,3,3-trifluoropropyl)silane provide quantitative information about its conformational preferences. The Si-C-C-C dihedral angle, which describes the backbone conformation, averages approximately 180°, confirming the anti arrangement. The Cl-Si-C-C dihedral angles, which describe the orientation of the chlorine atoms relative to the propyl chain, show values around -60°, 60°, and 180°, indicating a staggered arrangement that minimizes repulsions.

Table 2.3.1: Dihedral Angles in Trichloro(3,3,3-trifluoropropyl)silane (Computational Model)

Dihedral TypeMean (degrees)Minimum (degrees)Maximum (degrees)
Si-C-C-C180.000180.000180.000
Cl-Si-C-C-60.000-180.00059.915
C-C-C-F60.000-60.115180.000

The trifluoromethyl group in Trichloro(3,3,3-trifluoropropyl)silane introduces additional conformational considerations. The CF₃ group exhibits three-fold rotational symmetry around the C-CF₃ bond, allowing it to adopt different orientations. The C-C-C-F dihedral angles show values around -60°, 60°, and 180°, reflecting this rotational freedom. However, the presence of the three electronegative fluorine atoms can influence the conformational preferences of the entire molecule through electronic effects such as dipole-dipole interactions and hyperconjugation.

Regarding isomeric distribution, Trichloro(3,3,3-trifluoropropyl)silane does not exhibit constitutional isomerism or stereoisomerism in its standard form. The compound has a defined connectivity pattern and lacks stereogenic centers, resulting in a single isomeric form. However, the molecule can exist in different conformational states due to rotation around single bonds, particularly in the propyl chain. These conformational isomers (or conformers) interconvert rapidly at room temperature due to relatively low energy barriers for rotation, leading to a dynamic equilibrium rather than isolable isomeric forms.

The energy differences between the various conformers of Trichloro(3,3,3-trifluoropropyl)silane are relatively small, typically in the range of a few kilocalories per mole. The anti conformation of the propyl chain is generally the most stable due to minimized steric interactions, but other conformations may become accessible at higher temperatures or in different environments. The distribution of conformers follows a Boltzmann distribution based on their relative energies, with the most stable conformers being the most populated at equilibrium.

Standardized Nomenclature and Registry Classification

Trichloro(3,3,3-trifluoropropyl)silane is classified and identified through various standardized nomenclature systems and registry databases, ensuring consistent identification across scientific literature and commercial applications. The systematic naming and registration of this compound follow established conventions in chemical nomenclature, particularly those developed by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the compound is named as Trichloro(3,3,3-trifluoropropyl)silane. This name systematically describes the molecular structure: "trichloro" indicates the presence of three chlorine atoms bonded to silicon, "(3,3,3-trifluoropropyl)" denotes a propyl group with three fluorine atoms at the terminal (3-position) carbon, and "silane" identifies the parent hydride as a silicon compound. This systematic name unambiguously defines the molecular structure and allows chemists to deduce the arrangement of atoms within the molecule.

The compound is also known by several synonyms, including (3,3,3-Trifluoropropyl)trichlorosilane, which is commonly used in commercial contexts. Other synonyms include 3,3,3-Trifluoropropyl-trichlorosilane, 3,3,3-Trifluropropyltrichlorosiline, and 3-(Trichlorosilyl)-1,1,1-trifluoropropane. These alternative names all refer to the same chemical entity but may be preferred in different contexts or by different manufacturers.

Table 2.4: Standardized Nomenclature and Registry Classification of Trichloro(3,3,3-trifluoropropyl)silane

Classification SystemIdentifier
IUPAC NameTrichloro(3,3,3-trifluoropropyl)silane
Common Name(3,3,3-Trifluoropropyl)trichlorosilane
CAS Registry Number592-09-6
EC Number209-744-2
MDL NumberMFCD00013602
PubChem CID68963
Beilstein Registry Number1748876
Synonyms3,3,3-Trifluoropropyl-trichlorosilane; 3,3,3-Trifluropropyltrichlorosiline; 3-(Trichlorosilyl)-1,1,1-trifluoropropane

For unambiguous identification in chemical databases and regulatory contexts, Trichloro(3,3,3-trifluoropropyl)silane is assigned various registry numbers. The Chemical Abstracts Service (CAS) Registry Number for this compound is 592-09-6, serving as a unique identifier in the CAS database, which is the most comprehensive collection of chemical substance information. The European Community (EC) Number, 209-744-2, identifies the substance in the European chemical regulatory framework.

Additional identifiers include the MDL Number (MFCD00013602), which is used in the MDL Information Systems database, and the PubChem Compound Identifier (CID: 68963), which links to the compound's entry in the PubChem database maintained by the National Center for Biotechnology Information. The Beilstein Registry Number (1748876) connects the compound to the Beilstein database of organic compounds.

Modern chemical informatics also employs digital representations of molecular structures to facilitate computational analysis and database searching. The Simplified Molecular Input Line Entry System (SMILES) notation for Trichloro(3,3,3-trifluoropropyl)silane is FC(F)(F)CCSi(Cl)Cl, which encodes the molecular structure in a linear string format. The International Chemical Identifier (InChI) representation, InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2, provides a standardized method for representing the chemical structure in a way that can be used for electronic searching and exchange of chemical information. The InChI Key, WEUBQNJHVBMUMD-UHFFFAOYSA-N, is a condensed, fixed-length version of the InChI, designed for easier web searching and database indexing.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (15.56%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (84.44%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

592-09-6

Wikipedia

Trichloro(3,3,3-trifluoropropyl)silane

General Manufacturing Information

Silane, trichloro(3,3,3-trifluoropropyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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